Dalacin (TN)

Description

Dalacin® C (clindamycin) is a semisynthetic antibiotic belonging to the lincosamide class, derived from lincomycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation . Available in multiple formulations (capsules, injectable solutions, topical creams), it is prescribed for serious bacterial infections caused by Gram-positive aerobes (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and anaerobic pathogens (e.g., Bacteroides fragilis) . Dalacin C is particularly recommended for penicillin-allergic patients or cases where penicillin is ineffective . Key pharmacokinetic parameters include high oral bioavailability (~90%) and a half-life of 2–3 hours, with primary metabolism in the liver .

Properties

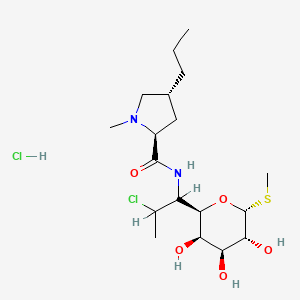

IUPAC Name |

(2S,4R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10-,11+,12?,13+,14-,15-,16-,18-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUODDLQVRAJAJM-GQYOKNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)NC([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34Cl2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21462-39-5 | |

| Record name | Clindamycin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

2a. Step I: Protection of Clindamycin Hydrochloride

The synthesis begins with the protection of clindamycin hydrochloride’s hydroxyl groups to prevent undesired side reactions during phosphorylation. 2,2-Dimethoxypropane is employed as a protecting agent under acidic conditions, forming a 3,4-O-isopropylidene derivative.

Reaction Conditions

The protected intermediate (melting point: 162–163°C) is isolated via filtration and washed with acetone to remove residual reagents. This step is critical for preventing phosphorylation at unintended sites.

2b. Step II: Phosphorylation Reaction

Phosphorylation introduces the phosphate group using phosphorus oxychloride (POCl₃) in the presence of benzyl alcohol. The reaction proceeds via nucleophilic substitution, where the protected clindamycin’s hydroxyl group attacks the electrophilic phosphorus center.

Key Parameters

-

Temperature : Sub-ambient (0–5°C) during POCl₃ addition, warming to 25°C post-addition

-

Reagents : Benzyl alcohol (dual role as reactant and solvent)

-

By-product Removal : Aqueous washes to eliminate HCl and excess POCl₃

The product, clindamycin phosphoryl benzylate hydrochloride (melting point: 254–258°C), is crystallized using acetone.

2c. Step III: Deprotection and Isolation

Acidic hydrolysis removes the isopropylidene protecting group.

Deprotection Conditions

The deprotected intermediate (clindamycin benzylate hydrochloride , melting point: 218–220°C) is neutralized with ammonium hydroxide to yield the free base.

2d. Step IV: Formation of Clindamycin Phosphate

Hydrogenolysis cleaves the benzyl group from the phosphate ester using a palladium on carbon (Pd/C) catalyst.

Hydrogenolysis Parameters

The final product, clindamycin phosphate (melting point: 175°C with decomposition), is obtained in >95% purity.

Process Optimization and Critical Parameters

3a. Solvent Selection

3b. Temperature Control

3c. Yield vs. Purity Trade-offs

-

Recrystallization solvents (e.g., acetone, acetonitrile) impact purity but may reduce yields by 5–10%.

-

Activated charcoal treatment removes colored impurities without affecting potency.

Analytical Characterization of Clindamycin Phosphate

5a. Physicochemical Properties

5b. Spectroscopic Data

Industrial-Scale Production Considerations

6a. Equipment Design

Chemical Reactions Analysis

Clindamycin undergoes various chemical reactions, including:

Oxidation: Clindamycin can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of clindamycin can lead to the formation of deschloroclinamycin. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Clindamycin can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Scientific Research Applications

Clinical Applications

Clindamycin is extensively used in clinical settings for treating infections caused by susceptible organisms. Its primary indications include:

- Skin and Soft Tissue Infections : Effective against infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Respiratory Tract Infections : Utilized for pneumonia and other respiratory infections.

- Dental Infections : Commonly prescribed for dental abscesses and periodontal infections.

- Bacterial Vaginosis : Demonstrated efficacy in treating recurrent bacterial vaginosis, particularly in patients resistant to metronidazole .

Research in Antibiotic Resistance

Clindamycin serves as a model compound in studies investigating antibiotic resistance mechanisms. Research has focused on its interactions with bacterial strains that exhibit resistance, providing insights into microbial community dynamics and the evolution of resistance.

Pharmaceutical Development

In the pharmaceutical industry, clindamycin is used to develop topical formulations for acne treatment. Studies have shown that clindamycin combined with other agents like salicylic acid significantly enhances efficacy in reducing acne lesions .

Veterinary Medicine

Clindamycin is also employed in veterinary medicine for treating infections in animals, particularly those caused by anaerobic bacteria.

Table 1: Clinical Indications of Dalacin

| Indication | Pathogens Involved | Dosage Form |

|---|---|---|

| Skin and Soft Tissue Infections | Staphylococcus aureus (MRSA) | Oral, Topical |

| Respiratory Tract Infections | Streptococcus pneumoniae | Oral |

| Dental Infections | Anaerobic bacteria | Oral |

| Bacterial Vaginosis | Gardnerella vaginalis | Oral |

Table 2: Efficacy of Clindamycin in Acne Treatment

| Study Reference | Treatment Regimen | Efficacy (%) |

|---|---|---|

| Clindamycin vs. Salicylic Acid | Clindamycin 1% + Salicylic Acid 2% | 77.9% reduction |

| Clindamycin Gel | Clindamycin 1% Nanoemulsion | 69.3% reduction |

| Conventional Clindamycin Gel | Clindamycin 1% | 51.9% reduction |

Case Study 1: Treatment of Recurrent Bacterial Vaginosis

A clinical trial evaluated the effectiveness of clindamycin versus metronidazole in women with recurrent bacterial vaginosis. Results indicated that clindamycin was effective even in cases resistant to metronidazole, highlighting its role as a second-line treatment option .

Case Study 2: Management of Acne Vulgaris

In a randomized controlled trial involving patients with moderate acne vulgaris, topical clindamycin was found to significantly reduce total lesion counts compared to placebo. The study emphasized the importance of combining topical antibiotics with other treatments to mitigate resistance development .

Mechanism of Action

Clindamycin works by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria by interfering with the transpeptidation reaction, which is essential for the elongation of the peptide chain during protein synthesis . The molecular targets include the bacterial ribosome and the pathways involved in protein synthesis .

Comparison with Similar Compounds

Clindamycin vs. Lincomycin

Lincomycin, the parent compound of clindamycin, shares the same mechanism of action but differs significantly in pharmacokinetics and spectrum:

Clindamycin’s structural modification (7-chloro substitution of lincomycin) enhances stability against enzymatic degradation and tissue penetration, making it more effective in clinical practice .

Clindamycin vs. Macrolides (Erythromycin)

Macrolides (e.g., erythromycin) also target the 50S ribosomal subunit but differ in spectrum and resistance profiles:

Clindamycin is preferred for anaerobic and penicillin-allergic patients, while macrolides are used for atypical pathogens (e.g., Mycoplasma) .

Clindamycin vs. Metronidazole

Metronidazole, a nitroimidazole, targets anaerobic bacteria and protozoa through DNA disruption:

| Parameter | Clindamycin | Metronidazole |

|---|---|---|

| Spectrum | Gram-positive aerobes and anaerobes | Strict anaerobes (e.g., Clostridium difficile), protozoa |

| Mechanism | Protein synthesis inhibition | DNA strand breakage via toxic metabolites |

| Clinical Use | Skin/soft tissue infections, dental infections | First-line for C. difficile colitis, trichomoniasis |

| Side Effects | Colitis risk | Neurotoxicity (peripheral neuropathy), disulfiram-like reaction with alcohol |

Clindamycin is often combined with metronidazole in mixed aerobic-anaerobic infections, though metronidazole alone is superior for C. difficile .

Pharmacokinetic Comparison of Clindamycin Formulations

A bioequivalence study compared Dalacin C® (reference) and Clindox® (generic clindamycin) in 24 healthy volunteers :

| Parameter | Dalacin C® (Mean ± SD) | Clindox® (Mean ± SD) |

|---|---|---|

| AUC0–∞ | 12.4 ± 3.1 µg·h/mL | 12.1 ± 2.9 µg·h/mL |

| Cmax | 2.8 ± 0.7 µg/mL | 2.7 ± 0.6 µg/mL |

| Tmax | 1.0 ± 0.3 h | 1.1 ± 0.4 h |

| t1/2 | 2.9 ± 0.6 h | 2.8 ± 0.5 h |

The 90% confidence intervals for AUC and Cmax ratios fell within 80–125%, confirming bioequivalence .

Biological Activity

Dalacin, known generically as clindamycin, is an antibiotic that exhibits significant biological activity against a variety of bacterial pathogens. This article delves into its mechanisms of action, spectrum of activity, clinical applications, and recent research findings.

Clindamycin primarily exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 23S rRNA component of the 50S ribosomal subunit, leading to the disruption of peptide bond formation during protein elongation. This binding not only impedes ribosome assembly but also affects the translation process, ultimately inhibiting bacterial growth and replication .

Key Mechanisms:

- Inhibition of Peptide Bond Formation : Clindamycin targets the peptidyl transferase loop in domain V of 23S rRNA .

- Structural Mimicry : Its structure resembles that of tRNA molecules, which aids in its binding to the ribosome .

Spectrum of Activity

Clindamycin has a narrow spectrum of activity, primarily effective against:

- Gram-positive Bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.

- Anaerobic Bacteria : Such as Bacteroides fragilis and Propionibacterium acnes .

Clinical Applications

Clindamycin is used in various clinical settings, including:

- Skin and Soft Tissue Infections : Particularly those caused by susceptible strains of Staphylococcus and Streptococcus.

- Bone Infections : Effective against osteomyelitis due to its ability to penetrate bone tissue.

- Acne Treatment : Topically applied clindamycin is effective against acne vulgaris by targeting Propionibacterium acnes .

Recent Research Findings

Recent studies have highlighted the impact of clindamycin on biofilm formation, particularly in Staphylococcus aureus. Subinhibitory concentrations of clindamycin were found to enhance biofilm mass and alter its composition by increasing extracellular DNA (eDNA) content. This finding suggests that clindamycin may have a dual role in managing biofilm-associated infections by both inhibiting bacterial growth and modifying biofilm dynamics .

Table: Summary of Clindamycin's Biological Activity

| Aspect | Details |

|---|---|

| Mechanism | Inhibits protein synthesis by binding to 50S ribosomal subunit |

| Target Bacteria | Gram-positive cocci, anaerobes |

| Clinical Uses | Skin infections, osteomyelitis, acne treatment |

| Biofilm Impact | Enhances biofilm formation; increases eDNA content |

Case Studies

- Biofilm Formation in Staphylococcus aureus :

- Acne Treatment Efficacy :

Q & A

Q. What steps validate the reproducibility of Dalacin’s in vitro biofilm disruption assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.